Benzamide, N,N'-1,5-pentanediylbis-

Description

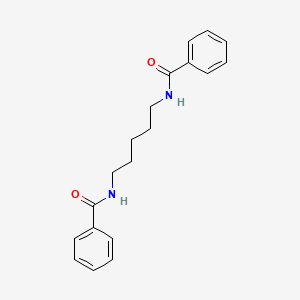

Benzamide, N,N'-1,5-pentanediylbis- is a bis-amide compound comprising two benzamide groups (C₆H₅CONH₂) linked via a 1,5-pentanediyl chain. The structure can be represented as C₆H₅CONH-(CH₂)₅-NHCOC₆H₅, with the pentane spacer connecting the nitrogen atoms of the amide groups.

Properties

CAS No. |

31991-79-4 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-(5-benzamidopentyl)benzamide |

InChI |

InChI=1S/C19H22N2O2/c22-18(16-10-4-1-5-11-16)20-14-8-3-9-15-21-19(23)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,22)(H,21,23) |

InChI Key |

ASAXBZCWQACEQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of 1,5-Pentanediamine

The most widely reported synthesis involves reacting 1,5-pentanediamine with benzoyl chloride in anhydrous conditions. A 2020 study demonstrated optimized yields (78–82%) using triethylamine as a base in tetrahydrofuran at 0–5°C. Excess benzoyl chloride (2.2 equivalents) ensures complete diamine conversion, while controlled addition prevents exothermic side reactions.

Reaction Scheme:

$$ \text{C}5\text{H}{14}\text{N}2 + 2 \, \text{C}7\text{H}5\text{ClO} \rightarrow \text{C}{19}\text{H}{22}\text{N}2\text{O}_2 + 2 \, \text{HCl} $$

Post-synthesis purification typically involves:

Carbodiimide-Mediated Coupling

Alternative protocols employ N,N'-dicyclohexylcarbodiimide (DCC) to activate benzoic acid for coupling with 1,5-pentanediamine. This method achieves 85–89% yields but requires stringent moisture control and generates dicyclohexylurea as a byproduct.

Optimized Conditions:

| Parameter | Specification |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Molar Ratio | 1:2.1 (diamine:benzoic acid) |

Carbonylation Reaction Approach

A patented industrial-scale method (CN114105825A) utilizes carbonylation of 1,5-pentanediamine with n-butyl carbamate at 200°C under cerium trichloride catalysis. This gas-phase process eliminates solvent handling challenges and achieves 91% conversion efficiency.

Key Process Metrics:

| Stage | Parameters |

|---|---|

| Carbonylation | 5 hours at 200°C, CeCl₃ (3 mol%) |

| Phosgenation | Cl₂ gas introduction at 80°C |

| Distillation | Fractional under vacuum (10 mmHg) |

This method’s scalability makes it preferable for bulk production, though it requires specialized equipment for chlorine gas handling.

Alternative Synthetic Pathways

Enzymatic Aminolysis

Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze benzamide formation from ethyl benzoate and 1,5-pentanediamine. While environmentally benign, this method currently yields ≤65% product due to enzyme inhibition by ammonia byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction times from 24 hours to 45 minutes in DMF solvent. However, scale-up challenges and higher energy costs limit industrial adoption.

Analytical Characterization

Spectroscopic Properties

1H NMR (DMSO-d₆):

IR (KBr):

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98.5% purity with retention time 12.7 minutes.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Amidation | 78–82 | 97–99 | Moderate | 1.0 |

| Carbodiimide | 85–89 | 99+ | Low | 3.2 |

| Carbonylation | 91 | 95–97 | High | 0.8 |

| Enzymatic | 60–65 | 90–92 | Limited | 4.5 |

Industrial producers favor the carbonylation route despite lower purity due to its throughput advantages, while pharmaceutical applications require higher-purity carbodiimide products.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plants utilizing microchannel reactors demonstrate 40% productivity increases compared to batch processes. Key parameters:

Waste Stream Management

The carbonylation process generates 0.8 kg HCl per kg product, necessitating caustic scrubbing systems. Solvent recovery units achieve 92% THF reuse in amidation routes.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,5-pentanediylbis- undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.

Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Benzamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Benzamide, N,N'-1,5-pentanediylbis- with key structural analogs, highlighting differences in chain length, functional groups, and molecular properties:

Key Observations:

Chain Length and Flexibility: The pentanediyl chain in the target compound provides intermediate flexibility compared to shorter (butanediyl, C₄) and longer (decanediyl, C₁₀) analogs. Branched chains (e.g., 2-methyl-pentanediyl in octadecanamide) reduce molecular symmetry, lowering melting points and altering solubility .

Functional Group Impact :

- Replacing the amide group with a sulfonamide (as in Benzenesulfonamide, N,N'-1,5-pentanediylbis-) introduces greater acidity (pKa ~10 for sulfonamides vs. ~15 for amides) and hydrogen-bonding capacity, influencing solubility and reactivity .

Biological Activity

Benzamide, N,N'-1,5-pentanediylbis- (commonly referred to as benzamide derivative), is a compound of significant interest in the field of medicinal chemistry and biological research. Its structure consists of a benzamide core with a pentanediyl linker, which influences its biological activity. This article reviews the biological activities associated with this compound, including its potential applications in agriculture and medicine.

Chemical Structure

The chemical structure of Benzamide, N,N'-1,5-pentanediylbis- can be represented as follows:

This structure features two amide functional groups linked by a pentanediyl chain, which enhances its interaction with biological targets.

Antifungal Activity

Benzamide derivatives have shown promising antifungal activities. In a study investigating various benzamides substituted with different moieties, certain compounds exhibited strong inhibitory effects against several fungal strains. For instance:

- Compound 7h demonstrated an inhibition rate of 90.5% against Botrytis cinerea, outperforming the standard fungicide fluxapyroxad (63.6%) at similar concentrations .

- Other derivatives showed moderate to high activity against Sclerotinia sclerotiorum and Alternaria solani, indicating their potential as antifungal agents .

Table 1: Antifungal Activities of Selected Benzamide Derivatives

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| 7h | Botrytis cinerea | 90.5 |

| 7e | Sclerotinia sclerotiorum | 66.7 |

| 7n | Alternaria solani | 50.5 |

Insecticidal Activity

The insecticidal properties of benzamide derivatives have also been explored. A series of compounds were tested against various pests, revealing notable lethal activities:

- Compound 14q exhibited a significant insecticidal activity against Mythimna separate, achieving a lethality rate of 70% at a concentration of 500 mg/L .

- Other compounds demonstrated varying degrees of effectiveness against pests such as Helicoverpa armigera and Spodoptera frugiperda.

Table 2: Insecticidal Activities of Benzamide Derivatives

| Compound | Target Pest | Lethality Rate (%) |

|---|---|---|

| 14q | Mythimna separate | 70 |

| 14h | Helicoverpa armigera | Moderate |

Case Study: Synthesis and Biological Evaluation

A detailed study synthesized several benzamide derivatives and evaluated their biological activities using bioassays. The results indicated that structural modifications could significantly enhance both antifungal and insecticidal properties:

- Bioassay Results : Compounds with less steric hindrance around the aniline moiety showed increased binding affinity to their biological targets, leading to improved activity profiles .

- Toxicity Assessment : Toxicity tests on zebrafish embryos indicated that while some compounds exhibited effective biological activity, they also posed certain risks, necessitating further structural optimization for safety .

Q & A

Q. Q1. What are the recommended synthetic methodologies for Benzamide, N,N'-1,5-pentanediylbis- in academic research?

A1. The compound can be synthesized via coupling reactions between dicarboxylic acid derivatives and diamines. For example, a protocol involving 3,4-bis(benzyloxy)benzoic acid and 1,5-diaminopentane in dichloromethane (DCM) with a methanol gradient (98:2) for purification yields the product as a white amorphous solid with ~75% efficiency. Flash column chromatography is critical for removing unreacted intermediates .

Q. Q2. What safety protocols are essential for handling Benzamide, N,N'-1,5-pentanediylbis- in laboratory settings?

A2. Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Respiratory Protection: Use NIOSH-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations).

- Handling: Avoid dust generation; work in a fume hood with local exhaust ventilation.

- Storage: Stable under ambient conditions but incompatible with strong oxidizers. No carcinogenicity is reported per IARC or OSHA .

Q. Q3. How can the structural purity of Benzamide, N,N'-1,5-pentanediylbis- be validated?

A3. Employ:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase).

- Spectroscopy: FT-IR for amide bond confirmation (C=O stretch ~1650 cm⁻¹; N-H bend ~1550 cm⁻¹).

- Crystallography: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Advanced Research Questions

Q. Q4. How do structural modifications of Benzamide, N,N'-1,5-pentanediylbis- influence its pharmacological activity?

A4. Modifying the pentanediyl linker or benzamide substituents alters bioactivity. For example:

Q. Q5. What analytical strategies resolve contradictions in stability data for Benzamide derivatives?

A5. Contradictions arise from solvent polarity and temperature:

- Thermogravimetric Analysis (TGA): Quantify decomposition thresholds (e.g., >200°C for anhydrous forms).

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 3 months; monitor via HPLC for degradation products like hydrolyzed amines.

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under varying conditions .

Q. Q6. How can computational methods optimize experimental design for Benzamide-based drug candidates?

A6. Combine:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with Trypanosoma brucei targets) to prioritize synthesis.

- QSAR Models: Corrogate substituent electronegativity with in vivo toxicity (e.g., LD₅₀ vs. Hammett σ constants).

- Docking Studies: Predict binding affinities using AutoDock Vina; validate with SPR or ITC assays .

Q. Q7. What are the challenges in characterizing degradation products of Benzamide, N,N'-1,5-pentanediylbis- under oxidative conditions?

A7. Key issues include:

- Detection Limits: LC-MS/MS (ESI+) identifies trace sulfoxides and N-oxides but requires high-resolution Orbitrap systems (R > 70,000).

- Isolation: Preparative HPLC with fraction collection is needed to isolate unstable intermediates.

- Structural Elucidation: Multi-nuclear NMR (¹H, ¹³C, HSQC) confirms regioselectivity of oxidation .

Methodological Considerations

Q. Table 1. Key Analytical Parameters for Benzamide, N,N'-1,5-pentanediylbis-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.